molecular formula C23H25N5O3 B12172632 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide

Cat. No.: B12172632
M. Wt: 419.5 g/mol
InChI Key: ZPGAYVWWMCWDAO-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide is a complex organic compound that features a triazole ring, an indole moiety, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural features that may interact with various biological targets.

    Pharmacology: Research focuses on its potential effects on biological systems, including its anti-inflammatory, anticancer, and antimicrobial properties.

    Biochemistry: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide is unique due to its combination of a triazole ring, an indole moiety, and a dimethoxyphenyl group. This unique structure may confer distinct biological activities and interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C23H25N5O3/c1-30-19-9-7-16(15-20(19)31-2)8-10-21-24-23(27-26-21)25-22(29)12-14-28-13-11-17-5-3-4-6-18(17)28/h3-7,9,11,13,15H,8,10,12,14H2,1-2H3,(H2,24,25,26,27,29)

InChI Key

ZPGAYVWWMCWDAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CCN3C=CC4=CC=CC=C43)OC

Origin of Product

United States

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